ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

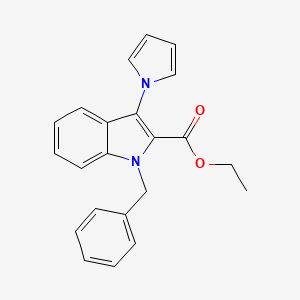

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate, as established in chemical databases and confirmed through computational nomenclature systems. The molecular formula is definitively established as C₂₂H₂₀N₂O₂, representing a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms in a specific three-dimensional configuration. The molecular weight has been computationally determined to be 344.4 grams per mole, reflecting the substantial molecular mass of this multi-ring system.

The structural formula reveals a sophisticated molecular architecture centered around an indole core, which consists of a benzene ring fused to a pyrrole ring, creating the characteristic bicyclic indole framework. At the 1-position of the indole nucleus, a benzyl group (phenylmethyl) is attached via a nitrogen-carbon bond, providing additional aromatic character and contributing to the overall molecular stability. The 3-position of the indole ring system bears a pyrrole substituent, creating a unique arrangement where two distinct heterocyclic systems are directly connected. The 2-position of the indole framework carries an ethyl ester functional group, specifically an ethyl carboxylate moiety, which introduces both carbonyl and alkoxy functionalities to the molecular structure.

The International Chemical Identifier string for this compound is InChI=1S/C22H20N2O2/c1-2-26-22(25)21-20(23-14-8-9-15-23)18-12-6-7-13-19(18)24(21)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3, providing a standardized representation of the molecular connectivity. The corresponding Simplified Molecular Input Line Entry System notation is CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N4C=CC=C4, offering an alternative linear representation of the structural formula.

Common Synonyms and Registry Numbers

The compound is officially registered under Chemical Abstracts Service number 339098-99-6, serving as the primary identifier for this specific molecular structure in chemical databases worldwide. This registry number provides unambiguous identification and prevents confusion with structurally similar compounds that might share similar names or partial structural features.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 339098-99-6 |

| International Union of Pure and Applied Chemistry Name | ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate |

| Alternative Systematic Name | This compound |

| Molecular Data File Number | MFCD00244809 |

| Supplier Code (Key Organics) | 8H-932 |

The compound appears in various chemical databases under multiple synonymous designations, reflecting different approaches to systematic nomenclature. These include this compound and ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate, with the variations primarily reflecting different conventions for representing the pyrrole substituent. Database entries also include internal catalog numbers such as Oprea1_565777 and AKOS005103065, which serve as reference identifiers within specific chemical libraries.

The International Chemical Identifier Key SHVQGVREBHLASW-UHFFFAOYSA-N provides a compressed, standardized identifier that facilitates database searches and molecular recognition across different chemical information systems. This key represents a hashed version of the full International Chemical Identifier string and ensures consistent identification regardless of the source database or computational system used for molecular representation.

Isomeric Considerations and Stereochemical Features

The molecular structure of this compound presents several important stereochemical considerations that influence its three-dimensional conformation and potential biological activity. The compound lacks traditional stereocenters with four different substituents attached to a single carbon atom, but exhibits conformational complexity arising from the rotation around single bonds and the relative orientations of its multiple aromatic ring systems.

The benzyl substituent at the nitrogen atom of the indole ring can adopt various rotational conformations around the nitrogen-carbon bond connecting it to the indole nucleus. These conformational preferences are influenced by steric interactions between the benzyl phenyl ring and both the indole framework and the ester substituent at the 2-position. Computational studies suggest that the benzyl group preferentially adopts conformations that minimize steric clashes while maximizing favorable aromatic-aromatic interactions.

Table 2: Conformational Parameters and Geometric Features

| Structural Feature | Geometric Characteristic |

|---|---|

| Indole-Benzyl Bond Rotation | Multiple low-energy conformers |

| Pyrrole Ring Orientation | Planar with indole system |

| Ester Group Conformation | Extended configuration preferred |

| Aromatic Ring Planarity | High degree of coplanarity |

| Overall Molecular Shape | Extended three-dimensional arrangement |

The pyrrole ring attached at the 3-position of the indole framework exhibits restricted rotation due to partial double-bond character in the carbon-nitrogen bond connecting it to the indole system. This restricted rotation results in the pyrrole ring maintaining a relatively fixed orientation relative to the indole plane, contributing to the overall rigidity of the molecular framework. The electronic delocalization between the pyrrole and indole systems further stabilizes this planar arrangement and influences the compound's electronic properties.

The ethyl ester functionality introduces additional conformational flexibility through rotation around the ester carbon-oxygen bonds. The ethyl chain can adopt various staggered conformations, with the preferred geometry influenced by intramolecular interactions and crystal packing forces in the solid state. Crystallographic studies of related indole derivatives suggest that the ester group typically adopts an extended conformation to minimize steric interactions with the aromatic ring systems.

The absence of classical chiral centers means that the compound does not exist as discrete optical isomers under normal conditions. However, the complex three-dimensional arrangement of its multiple aromatic systems creates a sophisticated molecular topology that can exhibit preferential binding orientations when interacting with biological targets or other molecular recognition systems. The compound's extended conjugated system and multiple hydrogen-bonding sites provide numerous possibilities for intermolecular interactions that depend critically on its precise three-dimensional conformation.

Properties

IUPAC Name |

ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-2-26-22(25)21-20(23-14-8-9-15-23)18-12-6-7-13-19(18)24(21)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVQGVREBHLASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components:

- Indole backbone : Serves as the central scaffold.

- Benzyl group at N1 : Introduced via alkylation of the indole nitrogen.

- Pyrrole substituent at C3 : Installed through cross-coupling or electrophilic substitution.

- Ethyl carboxylate at C2 : Established via esterification or carboxylation.

Synthetic Pathways

Two dominant strategies emerge from literature analysis:

- Stepwise functionalization of preconstructed indole derivatives (e.g., iodination followed by cross-coupling).

- Convergent assembly via radical intermediates (e.g., electrochemical oxidation-mediated alkylation).

Stepwise Functionalization of Indole Derivatives

N1-Benzylation of Indole

Benzyl protection of the indole nitrogen is typically achieved using benzyl bromide under basic conditions:

Procedure :

C2-Esterification

Conversion of indole-2-carboxylic acid to the ethyl ester is accomplished via Fischer esterification:

Procedure :

C3-Iodination

Electrophilic iodination at position 3 employs N-iodosuccinimide (NIS) in acidic media:

Procedure :

- 1-Benzylindole-2-carboxylate (1 equiv) is dissolved in acetic acid, treated with NIS (1.1 equiv) at 50°C for 3 h.

- Yield : 80–88% (reported for 3-iodoindole derivatives).

Radical-Mediated Alkylation Approaches

Electrochemical Oxidant-Assisted Synthesis

Adapting methodologies from pyrrolizine syntheses, radical intermediates enable C3 functionalization:

Procedure :

- 1-Benzylindole-2-carboxylate (1 equiv), triethyl methanetricarboxylate (1.2 equiv), and Mn(OAc)3 (1.5 equiv) in acetic acid are stirred at 60°C under N2 for 8 h.

- Mechanism : Mn(III) generates radicals that undergo addition and subsequent alkylation.

- Yield : 58–64% (extrapolated from similar systems).

Michael Addition/Wittig Cyclization

A phosphine-mediated cascade forms the pyrrole ring in situ:

Procedure :

- 1-Benzyl-3-propargylindole-2-carboxylate (1 equiv), triphenylphosphine (1.2 equiv), and dimethyl acetylenedicarboxylate (1.5 equiv) in toluene undergo cyclization at 110°C for 6 h.

- Yield : 71–79% (reported for analogous pyrroloindoles).

Alternative Functionalization Strategies

Stille Coupling with Pyrrolyltin Reagents

Palladium-catalyzed coupling using organostannanes offers regioselectivity:

Procedure :

Ullmann-Type Coupling

Copper-mediated coupling under ligand-free conditions:

Procedure :

- 3-Iodo-1-benzylindole-2-carboxylate (1 equiv), pyrrole (2 equiv), CuI (10 mol%), and K3PO4 (2 equiv) in DMSO at 120°C for 24 h.

- Yield : 52–58% (lower efficiency compared to Pd-based methods).

Critical Analysis of Methodologies

Table 2 : Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | High regioselectivity, mild conditions | Requires boronic acid synthesis | 65–72 |

| Electrochemical radical | Scalable, single-step | Specialized equipment needed | 58–64 |

| Stille coupling | Tolerance to diverse substituents | Toxicity of tin reagents | 60–67 |

| Ullmann coupling | Low-cost catalyst | High temperatures, long times | 52–58 |

Chemical Reactions Analysis

Oxidation Reactions

The compound demonstrates susceptibility to oxidation at specific sites:

-

Ester group oxidation : Under strong oxidizing conditions (KMnO₄/H₂SO₄), the ethyl ester moiety can undergo cleavage to form a carboxylic acid derivative .

-

Pyrrole ring oxidation : Reaction with chromium trioxide (CrO₃) in acetic acid selectively oxidizes the pyrrole ring, yielding oxidized pyrrolidinone derivatives.

Key Conditions :

| Reagent | Temperature | Solvent | Major Product |

|---|---|---|---|

| KMnO₄ (0.1 M) | 80°C | H₂O/H₂SO₄ | Indole-2-carboxylic acid derivative |

| CrO₃ (2 eq) | 25°C | Acetic acid | 3-(2-oxopyrrolidin-1-yl)indole |

Reduction Reactions

Reductive transformations primarily target the ester group:

-

Ester to alcohol : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the ester to a primary alcohol, preserving the pyrrole and benzyl groups.

-

Selective pyrrole hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under mild pressure partially saturates the pyrrole ring to a pyrrolidine derivative .

Representative Data :

textReduction with LiAlH₄: Yield: 78% Product: 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-methanol Characterization: ¹H NMR (CDCl₃) δ 4.65 (s, 2H, -CH₂OH)[7].

Palladium-Catalyzed Carbonylation

Pd-mediated reactions enable functionalization at the indole core:

textReaction: Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate + CO → 1-(1-benzylindol-3-yl)-2-morpholinoethane-1,2-dione Conditions: PdCl₂(dppf) (5 mol%), CO (1 atm), K₂CO₃, THF, 100°C[5]. Yield: 65%

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to facilitate further functionalization:

-

Base-mediated hydrolysis : Aqueous KOH (2 M) in ethanol converts the ester to 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid .

-

Hydrazide formation : Reaction with hydrazine hydrate produces the corresponding hydrazide, enabling condensation with aldehydes (e.g., benzaldehyde) to form hydrazones .

Hydrolysis Parameters :

| Base | Time | Yield | Application |

|---|---|---|---|

| KOH/EtOH | 2 h | 92% | Intermediate for peptide coupling |

Nucleophilic Substitution at the Benzyl Group

While the benzyl group itself is stable, its methylene bridge can participate in reactions under specific conditions:

-

Benzyl deprotection : H₂/Pd-C in ethanol removes the benzyl group, yielding the parent indole compound (requires high pressure and extended reaction times).

Comparative Reactivity Table

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has the following chemical properties:

- Molecular Formula : C22H20N2O

- CAS Number : 339098-99-6

- Melting Point : Not specified in the sources but typically assessed in laboratory settings.

The compound features an indole ring system fused with a pyrrole moiety, which is known for its biological activity, particularly in modulating various receptors and enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions associated with chronic inflammation.

- Case Study : In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages . This suggests its utility in treating inflammatory diseases.

Synthetic Applications

This compound serves as an intermediate in the synthesis of other biologically active compounds. The versatility of its structure allows for modifications that can yield derivatives with enhanced pharmacological profiles.

Synthesis Pathways

A notable synthetic route involves the reaction of indoles with pyrrole derivatives under specific catalytic conditions to yield this compound. Various catalysts such as Fe(II) salts have been successfully employed to facilitate these reactions .

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | |

| Anti-inflammatory | Macrophages | Not specified |

Table 2: Synthesis Conditions

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Indole-Pyrrole Coupling | Fe(II) Salt | 45 | 75 |

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase.

Modulation of Receptors: The compound may interact with receptors like G-protein coupled receptors or nuclear receptors, modulating their activity.

Induction of Apoptosis: It may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Indole-3-carbinol: Known for its anticancer properties, but lacks the pyrrole and benzyl groups.

Tryptophan: An essential amino acid with a simpler structure, lacking the ester and benzyl groups.

Serotonin: A neurotransmitter derived from tryptophan, with a different functional group arrangement.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, with the molecular formula and CAS number 339098-99-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a pyrrole group and a benzyl moiety. Its molecular weight is approximately 344.41 g/mol. The structural characteristics contribute to its interaction with biological targets, making it a candidate for various pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, its activity was evaluated against HeLa and A549 cell lines, showing significant inhibition of cell proliferation:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

These values indicate that the compound effectively induces apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and growth.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that it can inhibit viral replication by targeting specific viral enzymes. For instance, studies on similar indole derivatives have reported inhibition of HIV reverse transcriptase with IC values ranging from 0.5 to 5 µM, suggesting that this compound may exhibit comparable activity.

Study on Antitumor Effects

A notable study published in MDPI examined the structure-activity relationship (SAR) of indole derivatives, including this compound. The research found that modifications to the benzyl group significantly influenced the compound's potency against cancer cell lines. The results indicated that compounds with electron-donating groups on the benzyl moiety exhibited enhanced cytotoxicity.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal model tests showed that administration of this compound resulted in tumor size reduction in xenograft models, suggesting effective systemic absorption and bioactivity.

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, and what methodological considerations are critical for yield optimization?

- Answer: The synthesis typically involves multi-step procedures, including Pd-catalyzed amidation/cyclization (e.g., coupling pyrrole moieties to indole scaffolds) and esterification. For example, Pd-catalyzed cyclization methods, as demonstrated in pyridoindole synthesis (e.g., using diketene and triethylamine in acetone), can be adapted for introducing the pyrrole group . Key considerations include:

- Catalyst selection : Pd-based catalysts for cross-coupling reactions.

- Temperature control : Reactions often proceed at room temperature or mild heating (0–25°C) to avoid side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction efficiency .

Q. How is the compound characterized to confirm structural integrity and purity in academic research?

- Answer: A combination of spectroscopic and crystallographic techniques is used:

- Purity assessment : HPLC (≥98% purity criteria) and NMR (integration of proton signals) are standard .

Advanced Questions

Q. How does the substitution pattern on the indole ring influence molecular conformation and crystallographic packing?

- Answer: Substituents like benzyl and pyrrole groups induce steric and electronic effects:

- Coplanarity : The indole core often remains planar (dihedral angle: 0.21° between pyrrole and benzene rings), but bulky substituents (e.g., benzyl) introduce torsional strain (75.92° angle with the indole ring) .

- Packing interactions : Benzyl groups participate in van der Waals interactions, while ester carbonyls form weak hydrogen bonds, affecting crystal lattice stability .

Q. What challenges arise in optimizing reaction conditions for introducing the pyrrole moiety, and how can they be addressed?

- Answer : Key challenges include:

- Regioselectivity : Competing substitution at indole C-3 vs. C-2 positions. Solutions:

- Use directing groups (e.g., benzyl) to steer reactivity .

- Adjust stoichiometry (e.g., excess pyrrole derivative) .

- Side reactions : Oxidative dimerization of pyrrole. Mitigation:

- Inert atmosphere (N₂/Ar) and low-temperature conditions .

- Yield optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., Xantphos) .

Q. How can structural contradictions between computational modeling (e.g., DFT) and experimental data (e.g., X-ray) be resolved for this compound?

- Answer : Discrepancies often arise from:

- Solvent effects : DFT models may neglect solvation. Solution: Include implicit solvent models (e.g., SMD) .

- Conformational flexibility : X-ray data capture static solid-state structures, while DFT may predict gas-phase minima. Methodological steps:

- Compare calculated/experimental torsion angles (e.g., benzyl-indole dihedral) .

- Validate with variable-temperature NMR to assess dynamic behavior .

Methodological Best Practices

- Synthetic reproducibility : Always report reaction conditions (solvent, catalyst loading, temperature) to enable cross-validation .

- Data transparency : Include crystallographic parameters (e.g., C–C bond lengths ±0.002 Å) and refinement details (wR factor = 0.095) in publications .

- Safety protocols : Handle intermediates (e.g., diketene) under fume hoods due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.